molecular formula C14H23NO4 B13135338 Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid

Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid

Cat. No.: B13135338
M. Wt: 269.34 g/mol
InChI Key: MBVUTYWTMHCJFZ-HBNTYKKESA-N
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Description

Racemic cis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-acetic acid is a synthetic bicyclic compound featuring a Boc (tert-butoxycarbonyl)-protected amine and an acetic acid substituent on a fully saturated cyclopenta[c]pyrrole scaffold. The "octahydro" designation indicates complete saturation of the fused bicyclic system, distinguishing it from partially hydrogenated analogs. The Boc group enhances stability during synthetic processes, while the acetic acid moiety may confer solubility or biological activity.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-[(3aR,4S,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]acetic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(6-12(16)17)11(10)8-15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11+/m0/s1

InChI Key

MBVUTYWTMHCJFZ-HBNTYKKESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@H]([C@H]2C1)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2C1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[c]pyrrole core, followed by the introduction of the acetic acid moiety and the Boc protecting group. Common reagents used in these steps include strong acids or bases, oxidizing agents, and protecting group reagents such as di-tert-butyl dicarbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the cyclopenta[c]pyrrole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Saturation
Racemic cis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-acetic acid Inferred ~269.3 (hypothetical) Boc, acetic acid, bicyclic amine Fully saturated
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 225.28 Boc, ketone, bicyclic amine Partially saturated (hexahydro)
(S)-(+)-1-Boc-4-hydroxy-2-pyrrolidinone C₉H₁₅NO₃ 201.22 Boc, lactam, hydroxyl Monocyclic

Key Observations :

  • Functional Groups : The acetic acid substituent distinguishes it from the ketone-bearing analog and the lactam-hydroxyl derivative , suggesting divergent reactivity (e.g., carboxylate vs. carbonyl chemistry).

Physicochemical and Stability Properties

Table 2: Stability and Hazard Comparison

Compound Name Stability Hazards (from SDS)
Racemic cis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-acetic acid Likely stable under recommended storage (inferred from Boc group) Not explicitly reported; acetic acid may irritate
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Stable under recommended conditions; incompatible with strong oxidizers Acute toxicity (oral, dermal), skin irritation
Chicoric Acid Sensitive to light and heat Low acute toxicity; used in food and cosmetics

Notes:

  • The Boc group in both the target compound and the ketone analog enhances stability during synthesis .
  • Chicoric acid, while structurally distinct (dicaffeoyl tartaric acid), shares carboxylic acid functionality but exhibits different stability profiles due to phenolic groups .

Table 3: Use Cases and Research Context

Compound Name Applications Source/Evidence
Racemic cis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-acetic acid Probable use: Chiral intermediates, peptide mimetics, prodrug development Inferred from structural analogs
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Intermediate in alkaloid synthesis; SDS highlights pharmaceutical handling Safety Data Sheets
Chicoric Acid Pharmacological, food, and cosmetic research (antioxidant properties) Echinacea-derived applications

Key Insights :

  • The target compound’s Boc and acetic acid groups make it a candidate for prodrug strategies (e.g., ester hydrolysis for drug release).
  • In contrast, Chicoric acid’s natural origin and antioxidant properties drive its use in dietary supplements .

Biological Activity

Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-acetic acid is a compound with significant biological activity, particularly in pharmacological applications. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.31 g/mol
  • CAS Number : 1251012-14-2
  • Structure : The compound features a bicyclic structure with a tert-butyl group and an amino acid moiety, which is critical for its biological interactions.
  • Receptor Interaction : Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-acetic acid has been identified as a selective antagonist for the CCR2 receptor, which plays a role in inflammatory responses and various disease states. This interaction suggests potential therapeutic applications in treating conditions like chronic inflammation and pain management .
  • Cytoprotective Effects : Research indicates that this compound exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative stress. This is particularly relevant in the context of diseases associated with oxidative damage, such as neurodegenerative disorders .
  • Modulation of Nitric Oxide Pathways : The compound may influence nitric oxide signaling pathways, which are crucial for vascular function and cellular signaling. By modulating soluble guanylate cyclase (sGC) activity, it can enhance cGMP levels, leading to vasodilation and improved blood flow .

Case Studies and Experimental Data

  • Antioxidant Activity :
    • A study demonstrated that compounds similar to Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-acetic acid effectively reduced oxidative stress markers in vitro. The IC50 values for radical scavenging activities were reported in the nanomolar range, indicating potent antioxidant capabilities .
  • Inflammation Models :
    • In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory cytokines, suggesting its utility as an anti-inflammatory agent. The observed effects were comparable to established anti-inflammatory drugs .
  • Neuroprotective Studies :
    • Experimental studies have shown that Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-acetic acid can protect neuronal cells from apoptosis induced by oxidative stressors, highlighting its potential application in neuroprotection .

Comparative Analysis

The following table summarizes the biological activities of Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-acetic acid compared to other known compounds:

Compound NameAntioxidant ActivityAnti-inflammatory EffectsNeuroprotective Effects
Racemiccis-Dihydrogen-2-Boc-Octahydro-Cyclopenta[c]Pyrrol-4-Acetic AcidHigh (IC50 in nM range)Significant reduction in cytokinesProtective against oxidative stress
Compound A (e.g., Curcumin)ModerateStrongModerate
Compound B (e.g., Resveratrol)HighModerateHigh

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity Racemic cis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-acetic acid?

  • Methodological Answer : The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the pyrrolidine nitrogen to prevent unwanted side reactions. Key steps include:

  • Cyclization under acidic conditions to form the octahydro-cyclopenta[c]pyrrol scaffold.
  • Diastereomeric resolution via chiral chromatography or recrystallization to isolate the cis-dihydrogen configuration.
  • Final purification using reverse-phase HPLC to ensure >98% purity, validated by LC-MS and ¹H/¹³C NMR .
    • Critical Data : Table 1 (adapted from ) outlines impurity thresholds for intermediates:
ImpurityCAS No.Maximum Allowable (%)
4-Cyclohexylbutanoic Acid4441-63-8≤0.15
Sodium Picosulfate derivatives32500-19-9≤0.10

Q. How can researchers validate the stereochemical integrity of the compound during synthesis?

  • Methodological Answer : Use a combination of:

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and polarimetric detection to confirm enantiomeric ratios.
  • X-ray crystallography for absolute configuration determination.
  • Circular Dichroism (CD) spectroscopy to correlate optical activity with stereochemical assignments .

Advanced Research Questions

Q. How should researchers address contradictions in enantiomeric excess (ee) data between synthetic batches?

  • Methodological Answer :

  • Replicate experiments under controlled conditions (temperature, catalyst loading) to isolate variables.
  • Cross-validate analytical methods : Compare ee values from chiral HPLC, NMR derivatization (e.g., Mosher ester analysis), and computational models (DFT calculations for energy minima).
  • Statistical analysis : Apply ANOVA or Bayesian inference (refer to Table 4 in ) to identify systematic vs. random errors .

Q. What experimental designs are optimal for studying the compound’s pharmacological activity in vitro?

  • Methodological Answer :

  • PICOC Framework (Population, Intervention, Comparison, Outcomes, Context):
CriteriaDesign
PopulationTarget enzyme (e.g., α-amylase or GPCR receptors)
InterventionRacemic compound vs. enantiopure analogs
ComparisonPositive controls (e.g., acarbose for α-amylase inhibition)
OutcomesIC₅₀ values, binding affinity (Kd)
ContextBuffer conditions (pH 7.4, 37°C) mimicking physiological environments
  • Dose-response assays : Use fluorogenic substrates (e.g., 4-Nitrophenyl β-D-glucopyranoside) for kinetic studies .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate the compound’s conformational changes in explicit solvent models (e.g., TIP3P water) at pH 2–9 and 25–50°C.
  • Degradation Pathways : Identify labile bonds (e.g., Boc group cleavage) via DFT-based transition-state analysis.
  • Validation : Correlate simulation results with accelerated stability studies monitored by HPLC .

Q. What strategies resolve discrepancies between in silico docking predictions and empirical binding data?

  • Methodological Answer :

  • Re-docking with flexible receptors : Account for protein side-chain mobility using software like AutoDock Vina or Schrödinger Suite.
  • Solvent accessibility analysis : Use GRID or WaterMap to identify hydrophobic pockets missed in rigid docking.
  • Experimental cross-check : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding kinetics .

Methodological Frameworks

  • PICOT Alignment ( ): For translational studies, structure research questions as:
    “In [target enzyme/model], does [Racemic compound] compared to [enantiopure control] improve [outcome metric] under [specific conditions]?”
  • Reporting Standards ( ): Include in methods:
    • Sample size justification (power analysis).
    • Data collection protocols (e.g., triplicate runs for HPLC).
    • Transparency in raw data deposition (e.g., Zenodo, ChEMBL).

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